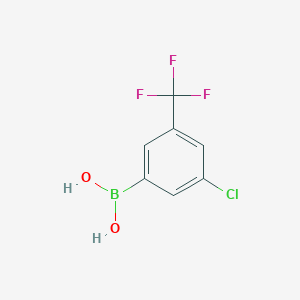

3-Chloro-5-(trifluoromethyl)phenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZOZHNVFRLIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590376 | |

| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160561-31-8 | |

| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Trifunctional Reagent for Modern Synthesis

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)phenylboronic acid (CAS: 1160561-31-8): Properties, Synthesis, and Advanced Applications

In the landscape of modern organic chemistry and drug discovery, the strategic selection of building blocks is paramount to achieving synthetic efficiency and desirable molecular properties. This compound, identified by its CAS number 1160561-31-8, has emerged as a important reagent, particularly for the construction of complex biaryl structures.[1][2][3] This guide, crafted from the perspective of a senior application scientist, delves into the core technical aspects of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application.

The value of this molecule lies in the unique interplay of its three key functional groups. The boronic acid moiety is the workhorse for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[4][5] The trifluoromethyl (-CF3) group, a bioisostere of a methyl group, is a critical feature in medicinal chemistry; its high electronegativity and lipophilicity can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability.[6][7] The chloro-substituent provides an additional point of synthetic diversity and influences the electronic properties of the aromatic ring, thereby modulating its reactivity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively utilize this powerful synthetic tool.

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the foundation of its successful and safe application in any experimental setting.

Key Physicochemical Data

All quantitative data for this compound is summarized in the table below for clear reference.

| Property | Value | Source(s) |

| CAS Number | 1160561-31-8 | [1][2] |

| Molecular Formula | C₇H₅BClF₃O₂ | [2][3] |

| Molecular Weight | 224.37 g/mol | [2][3][8] |

| Physical Form | Solid (typically a white to off-white powder) | [1] |

| Melting Point | 210 - 212 °C | [9] |

| Purity | ≥95% | [2][9] |

| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. | [1][9][10] |

Expert Insights on Stability and Storage

Phenylboronic acids are susceptible to dehydration, which can lead to the formation of cyclic boroxines (anhydrides). While this process is often reversible upon exposure to water during reaction setup, it can affect the stoichiometry and consistency of reactions. For this reason, it is imperative to store this compound in a tightly sealed container in a desiccator or under an inert atmosphere like argon or nitrogen to minimize exposure to moisture. [10] This practice ensures the reagent's integrity and leads to more reproducible experimental outcomes.

Safety as a Self-Validating System

Safe handling is a non-negotiable aspect of laboratory work, forming a self-validating system where procedural discipline prevents adverse events. This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][8][9]

-

Precautionary Measures :

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[11][12] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9][11][12]

-

Handling : Avoid generating dust. Use appropriate tools for weighing and transferring the solid. After handling, wash hands thoroughly.[10]

-

First Aid : In case of skin contact, wash off immediately with plenty of soap and water.[9][10] For eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[9] In all cases of significant exposure or if symptoms persist, seek medical attention.[9]

-

Part 2: A Plausible Synthetic Pathway

While various proprietary methods exist, a common and logical approach to synthesizing arylboronic acids is through the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis.[13]

Hypothetical Synthesis Workflow

The diagram below outlines a plausible two-step synthesis starting from 1,3-dichloro-5-(trifluoromethyl)benzene.

Caption: Plausible two-step synthesis of the target compound via a Grignard reaction.

Detailed Experimental Protocol (Hypothetical)

-

Grignard Formation :

-

Rationale : This step creates a potent carbon nucleophile. Anhydrous conditions are critical as Grignard reagents react readily with water.

-

Procedure : To a dry, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via an addition funnel. Maintain gentle reflux until the magnesium is consumed. Cool the resulting dark solution to room temperature.

-

-

Borylation and Workup :

-

Rationale : The Grignard reagent attacks the electrophilic boron atom of the trimethyl borate. This reaction is performed at very low temperatures (-78 °C) to prevent side reactions, such as the addition of a second Grignard molecule to the borate ester. Acidic workup hydrolyzes the ester to the desired boronic acid.[13][14]

-

Procedure : In a separate flask, cool a solution of trimethyl borate (1.5 eq) in anhydrous THF to -78 °C (dry ice/acetone bath). Slowly add the prepared Grignard reagent via cannula, keeping the internal temperature below -70 °C. Stir the mixture at this temperature for 2 hours, then allow it to warm to room temperature overnight. Cool the mixture in an ice bath and quench by slowly adding aqueous HCl (e.g., 2M) until the solution is acidic.

-

-

Purification :

-

Rationale : An extraction isolates the product from inorganic salts, and recrystallization purifies it.

-

Procedure : Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product.

-

Part 3: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate.[4][5][15]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The presence of a base is crucial for activating the boronic acid for the transmetalation step.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling this compound with a generic aryl bromide.

-

Reaction Setup :

-

Rationale : The exclusion of oxygen is critical as the active Pd(0) catalyst can be oxidized and deactivated. Degassing the solvent removes dissolved oxygen.

-

Procedure : To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).[16] Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times. Add a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq) and a suitable ligand (e.g., SPhos or XPhos, 0.04-0.10 eq).[15][16] Add degassed solvent (e.g., THF, 1,4-dioxane, or toluene) via syringe.

-

-

Reaction Execution :

-

Rationale : Heating provides the activation energy for the reaction. Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation.

-

Procedure : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.[16]

-

-

Workup and Purification :

-

Rationale : The workup removes the catalyst, base, and excess boronic acid. Column chromatography is a standard method for purifying the final biaryl product.

-

Procedure : Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[16]

-

Part 4: Impact in Drug Discovery

The incorporation of the 3-chloro-5-(trifluoromethyl)phenyl moiety into a molecule is a strategic decision in medicinal chemistry, aimed at optimizing its pharmacokinetic and pharmacodynamic profile.

From Structure to Biological Function

The structural features of this reagent directly correlate with improved drug-like properties.

Caption: Relationship between the reagent's structural features and drug properties.

The -CF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. Replacing a metabolically vulnerable methyl group with a -CF₃ group can dramatically increase a drug's half-life.[6] Furthermore, its lipophilicity can improve the ability of a molecule to cross cellular membranes, which is essential for reaching its biological target.[7] This strategic use of fluorination is a cornerstone of modern drug design, making reagents like this compound indispensable.

Conclusion

This compound is more than just a chemical intermediate; it is a precisely designed tool for molecular construction. Its trifunctional nature provides a reliable handle for Suzuki-Miyaura coupling while simultaneously introducing substituents that are highly valued in medicinal chemistry. By understanding its properties, synthesis, and the rationale behind its application protocols, researchers can leverage this reagent to its full potential, accelerating the synthesis of novel materials and the discovery of next-generation therapeutics.

References

-

Buy 3-Chloro-5-trifluoromethylphenylboronic acid - Boron Molecular. Boron Molecular. [Link]

-

SAFETY DATA SHEET - 3-Chloro-5-(trifluoromethyl)benzeneboronicacid pinacol ester. Fisher Scientific. [Link]

-

2-Chloro-5-(trifluoromethyl)phenylboronic acid. PubChem. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid | 1160561-31-8 [sigmaaldrich.cn]

- 2. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]

- 3. This compound [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. jelsciences.com [jelsciences.com]

- 8. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. aaronchem.com [aaronchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 14. orgsyn.org [orgsyn.org]

- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: A Keystone Building Block in Modern Synthesis

The landscape of modern drug discovery and materials science is profoundly shaped by the availability of versatile and precisely functionalized molecular building blocks. Among these, organoboron compounds, particularly arylboronic acids, have emerged as indispensable tools for the creation of complex molecular architectures. Their stability, low toxicity, and exceptional utility in palladium-catalyzed cross-coupling reactions—most notably the Nobel Prize-winning Suzuki-Miyaura reaction—have revolutionized the construction of carbon-carbon bonds. This guide provides a detailed technical overview of this compound, a strategically substituted reagent whose unique electronic properties make it a valuable asset for researchers, scientists, and drug development professionals. We will explore its fundamental properties, the scientific rationale for its utility, detailed experimental protocols for its synthesis and application, and its role in the advancement of medicinal chemistry.

Compound Profile and Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its structural and physical properties are critical for its handling, reactivity, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 224.37 g/mol | [2][3] |

| Molecular Formula | C₇H₅BClF₃O₂ | [2][3] |

| CAS Number | 1160561-31-8 | [1] |

| Physical Form | Solid | [1] |

| Typical Purity | ≥97% | [1][3] |

| Storage | Store at room temperature | [1] |

Scientific Rationale: The Synergy of Three Functional Groups

The synthetic power of this compound stems from the unique interplay between its three key functional components: the boronic acid, the trifluoromethyl group, and the chloro group.

The Boronic Acid Moiety: The Reactive Handle

The -B(OH)₂ group is the cornerstone of the molecule's reactivity. It serves as the organometallic nucleophile in the Suzuki-Miyaura cross-coupling reaction. Boronic acids are favored in synthesis due to their general stability to air and moisture, making them easier to handle than many other organometallic reagents.

The Trifluoromethyl (CF₃) Group: A Bioisostere and Electronic Modulator

The incorporation of a trifluoromethyl group is a widely employed strategy in modern drug design.[4] Its presence on the phenyl ring imparts several desirable properties:

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a CF₃ group can block metabolic oxidation, thereby increasing the half-life and bioavailability of a drug candidate.[5]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross cell membranes and improve in vivo transport.[5]

-

Electronic Effects: As a powerful electron-withdrawing group, the CF₃ moiety lowers the pKa of nearby functional groups and modulates the electron density of the aromatic ring, which can influence binding affinity to biological targets.[4][5]

The Chloro (Cl) Group: An Orthogonal Point of Control

The chlorine atom further enhances the electron-withdrawing nature of the phenyl ring. Its position meta to the other substituents provides specific electronic and steric influences that can fine-tune the reactivity of the boronic acid in coupling reactions. Furthermore, it offers a potential secondary reaction site for more complex, multi-step syntheses, allowing for orthogonal chemical strategies.

Synthesis and Purification: A Representative Protocol

While numerous proprietary methods exist, the synthesis of arylboronic acids often follows a well-established pathway involving organolithium or Grignard intermediates. The following is a representative, field-proven protocol adapted from general methods for preparing substituted phenylboronic acids.[6][7]

Trustworthiness: This protocol is self-validating. The success of each step—from the initial metal-halogen exchange to the final acidic workup—is critical for the formation of the desired product. The anhydrous conditions are paramount to prevent the quenching of the highly reactive organometallic intermediate.

Detailed Step-by-Step Methodology

-

Reaction Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen or argon to ensure an inert atmosphere.

-

Starting Material: Add anhydrous tetrahydrofuran (THF) to the flask, followed by the starting material, 1-bromo-3-chloro-5-(trifluoromethyl)benzene. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Formation of the Organolithium Intermediate: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture via the dropping funnel, maintaining the temperature below -70 °C. The reaction is monitored by TLC until the starting aryl bromide is consumed.

-

Borylation: In a separate flask, dissolve trimethyl borate in anhydrous THF and cool to -78 °C. Transfer the freshly prepared organolithium solution to the trimethyl borate solution via cannula, again keeping the temperature below -70 °C.

-

Warming and Quenching: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl). Stir vigorously for 1 hour.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final this compound as a white solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of arylboronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds, a cornerstone of modern organic synthesis for constructing biaryl structures.[8][9]

Detailed Experimental Protocol

Causality: The choice of catalyst, ligand, base, and solvent is critical for reaction success. The Pd catalyst facilitates the catalytic cycle. The ligand (e.g., a phosphine) stabilizes the palladium center and modulates its reactivity. The base (e.g., a carbonate) is essential for the transmetalation step, activating the boronic acid. A mixed aqueous/organic solvent system is often used to dissolve both the organic reactants and the inorganic base.[10]

-

Reagent Preparation: In a reaction vessel, combine the aryl halide or triflate (1.0 eq.), this compound (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a supporting ligand.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). Degassing is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing a lab coat, safety glasses, and chemical-resistant gloves.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its carefully arranged functional groups provide a powerful combination of reactivity, metabolic stability, and electronic modulation. For researchers in pharmaceutical development and materials science, this compound serves as a key building block for accessing novel chemical entities with tailored properties.[11][12] A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for leveraging its full synthetic potential.

References

-

Buy 3-Chloro-5-trifluoromethylphenylboronic acid - Boron Molecular . Boron Molecular. Available at: [Link]

-

3-Chloro-5-(trifluoromethoxy)phenylboronic acid - CAS:1451393-40-0 - Sunway Pharm Ltd . Sunway Pharm Ltd. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH . National Institutes of Health. Available at: [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate . ResearchGate. Available at: [Link]

-

Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

-

Suzuki Coupling - YouTube . YouTube. Available at: [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid . Taylor & Francis Online. Available at: [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences . Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

Sources

- 1. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid | 1160561-31-8 [sigmaaldrich.cn]

- 2. This compound [chemicalbook.com]

- 3. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]

- 4. jelsciences.com [jelsciences.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. nbinno.com [nbinno.com]

- 12. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Protocols

Welcome to an in-depth exploration of 3-Chloro-5-(trifluoromethyl)phenylboronic acid, a versatile reagent that has garnered significant attention in the realms of medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical properties, applications, and practical experimental protocols. Our focus will be on providing not just the "what" but the "why," grounding our discussion in the mechanistic principles that govern its reactivity and utility.

Core Chemical and Physical Properties

This compound is a solid, organoboron compound that serves as a critical building block in organic synthesis.[1] Its utility stems from the unique interplay of its substituents: the chloro and trifluoromethyl groups, which are strongly electron-withdrawing, and the boronic acid moiety, a versatile functional group for carbon-carbon bond formation.

A summary of its key physical and chemical properties is presented below:

| Property | Value | Source |

| CAS Number | 1160561-31-8 | [2] |

| Molecular Formula | C₇H₅BClF₃O₂ | [2][3] |

| Molecular Weight | 224.37 g/mol | [2][3] |

| Physical Form | Solid | |

| Purity | Typically ≥97% | [1][4] |

| Storage | Store at room temperature |

The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences the electronic properties of the molecule. These electron-withdrawing groups enhance the reactivity of the boronic acid in certain reactions, a characteristic we will explore in detail in the applications section.

Synthesis and Commercial Availability

While end-users will typically purchase this reagent, understanding its synthesis provides valuable context. The most common synthetic routes to aryl boronic acids involve the reaction of an organometallic species (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[5] For this compound, this would typically involve the formation of the Grignard reagent from 1-bromo-3-chloro-5-(trifluoromethyl)benzene.

A generalized synthetic approach is as follows:

-

Grignard Reagent Formation: 1-bromo-3-chloro-5-(trifluoromethyl)benzene is reacted with magnesium metal in an ethereal solvent (e.g., tetrahydrofuran or diethyl ether) to form the corresponding Grignard reagent.

-

Borylation: The Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures.[6]

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final this compound.

Fortunately for the modern researcher, this compound is readily available from a variety of chemical suppliers, including Sigma-Aldrich, Combi-Blocks, and others.[7]

The Suzuki-Miyaura Coupling: A Cornerstone Application

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9] The general transformation is shown below:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R'-X) to form a palladium(II) species.

-

Transmetalation: The organoboron reagent (in our case, this compound) transfers its organic group to the palladium(II) complex. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the product (R-R'), regenerating the palladium(0) catalyst.[8]

The electron-withdrawing nature of the chloro and trifluoromethyl groups on our specific boronic acid can enhance the rate of the transmetalation step, making it a highly effective coupling partner.[10]

Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Nitrogen or Argon source

Experimental Workflow:

Sources

- 1. (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid – Biotuva Life Sciences [biotuva.com]

- 2. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]

- 3. This compound [chemicalbook.com]

- 4. boronmolecular.com [boronmolecular.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 7. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID | 1160561-31-8 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-chloro-5-(trifluoromethyl)phenylboronic acid. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of the most robust synthetic route, reflecting field-proven insights to ensure reproducibility and high yield.

Strategic Importance in Modern Chemistry

This compound is a highly valuable building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity when incorporated into larger bioactive molecules, making it a staple in modern drug design.[1] This boronic acid is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a foundational method for constructing complex biaryl structures found in numerous pharmaceuticals.[2]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to the formation of the carbon-boron bond as the key strategic step. The most direct and widely adopted approach involves the reaction of an organometallic species with a boron electrophile. Specifically, the Grignard reaction offers a reliable and scalable pathway, starting from the corresponding aryl halide.

Caption: Retrosynthetic analysis of the target boronic acid.

The chosen starting material, 1-bromo-3-chloro-5-(trifluoromethyl)benzene, is ideal for selective Grignard formation. The carbon-bromine bond is significantly more reactive towards magnesium insertion than the carbon-chlorine bond, ensuring regioselective formation of the desired organometallic intermediate. A Chinese patent confirms the feasibility of preparing this specific Grignard reagent from 1-bromo-3-chloro-5-(trifluoromethyl)benzene.[3]

The Grignard Reaction Pathway: Mechanism and Causality

The synthesis hinges on the nucleophilic attack of the aryl Grignard reagent on the electrophilic boron atom of a trialkyl borate, typically trimethyl borate or triisopropyl borate. The subsequent hydrolysis of the resulting borate ester furnishes the final boronic acid.

Mechanism Breakdown

Caption: Mechanism of arylboronic acid synthesis via the Grignard pathway.

Critical Experimental Choices and Their Rationale

-

Temperature Control: The borylation step is highly exothermic and prone to a significant side reaction: the addition of a second equivalent of the Grignard reagent to the newly formed boronic ester, yielding an undesired diarylborinic acid byproduct. To kinetically suppress this over-addition, the reaction must be conducted at cryogenic temperatures, typically between -78 °C and -60 °C.[4] This ensures that the rate of the first addition far exceeds the rate of the second.

-

Choice of Borate Ester: Trimethyl borate is commonly used due to its high reactivity and commercial availability.[4] However, more sterically hindered borates, like triisopropyl borate, can offer better selectivity against over-addition, albeit sometimes at the cost of a slower primary reaction.

-

Anhydrous Conditions: Grignard reagents are potent bases and will readily react with any protic source, particularly water. Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching the Grignard reagent and drastically reducing the yield.[5]

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for analogous arylboronic acids.[2][4] It is designed as a self-validating system, with clear checkpoints.

Reagent and Equipment Summary

| Reagent/Equipment | Purpose | Key Specification |

| 1-Bromo-3-chloro-5-(trifluoromethyl)benzene | Starting Material | >98% Purity |

| Magnesium Turnings | Grignard Reagent Formation | Activated, dry |

| Iodine (crystal) | Grignard Reaction Initiator | N/A |

| Tetrahydrofuran (THF) | Reaction Solvent | Anhydrous, <50 ppm H₂O |

| Trimethyl Borate | Boron Electrophile | >99% Purity |

| Hydrochloric Acid (HCl) | Hydrolysis and pH Adjustment | 2 M Aqueous Solution |

| Ethyl Acetate | Extraction Solvent | Reagent Grade |

| Brine | Aqueous Wash | Saturated Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | N/A |

| Three-neck round-bottom flask, dropping funnel, condenser, inert gas line, low-temperature bath | Reaction Apparatus | Oven-dried |

Step-by-Step Methodology

Part A: Grignard Reagent Formation

-

Apparatus Setup: Assemble a 500 mL three-neck flask, equipped with a magnetic stirrer, a condenser, and a dropping funnel, under a positive pressure of dry nitrogen or argon. All glassware must be oven-dried and cooled under an inert atmosphere.

-

Magnesium Activation: To the flask, add magnesium turnings (1.2 eq.) and a single crystal of iodine. Gently warm the flask with a heat gun until violet iodine vapors are observed, then allow it to cool. This process activates the magnesium surface.

-

Initiation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-3-chloro-5-(trifluoromethyl)benzene (1.0 eq.) in 100 mL of anhydrous THF.

-

Grignard Synthesis: Add approximately 10% of the aryl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[5]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent and should be used immediately.

Part B: Borylation and Workup

-

Cryogenic Cooling: In a separate, larger (1 L) three-neck flask under an inert atmosphere, add trimethyl borate (1.5 eq.) dissolved in 200 mL of anhydrous THF. Cool this solution to -70 °C using a dry ice/acetone bath.

-

Borylation Reaction: Transfer the freshly prepared Grignard reagent from Part A to a dropping funnel and add it dropwise to the cold trimethyl borate solution over 1-2 hours. Crucially, maintain the internal reaction temperature below -60 °C throughout the addition. [4]

-

Warming and Quenching: After the addition is complete, stir the mixture at -70 °C for an additional hour, then allow it to slowly warm to 0 °C.

-

Hydrolysis: Slowly quench the reaction by the dropwise addition of 2 M aqueous HCl (approx. 200 mL) while stirring vigorously. Continue stirring for 30 minutes as the mixture reaches room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 150 mL).[2]

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a solid.

Purification and Characterization

The crude this compound often exists as a mixture with its anhydride (a trimer known as a boroxine). The crude solid can typically be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the desired product as a white solid.[2]

-

¹H NMR: Will show characteristic aromatic proton signals.

-

¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group.

-

¹¹B NMR: Will show a broad singlet characteristic of a boronic acid.

-

Mass Spectrometry: To confirm the molecular weight.

Troubleshooting and Field Insights

-

Problem: Low yield of boronic acid.

-

Probable Cause: Incomplete Grignard formation or premature quenching.

-

Solution: Ensure all reagents and solvents are strictly anhydrous. Confirm magnesium activation was successful. Analyze a quenched aliquot of the Grignard reagent by GC-MS before proceeding.

-

-

Problem: Significant formation of diarylborinic acid byproduct.

-

Probable Cause: Borylation temperature was too high.

-

Solution: Maintain strict temperature control below -60 °C during the Grignard addition. Use a slower addition rate. Consider using a more sterically hindered borate ester.

-

-

Problem: Product is difficult to crystallize or appears oily.

-

Probable Cause: High boroxine content or presence of biphenyl impurity (from Wurtz coupling).

-

Solution: The boroxine can often be converted back to the boronic acid by stirring the crude product vigorously with a biphasic mixture of diethyl ether and water. Biphenyl can be removed via column chromatography if recrystallization is ineffective.

-

References

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]

- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Google Patents. (2021). Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone (CN113636919A).

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

Sources

- 1. boronmolecular.com [boronmolecular.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]

- 4. Synthesis routes of 3-Chlorophenyl boronic acid [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

3-Chloro-5-(trifluoromethyl)phenylboronic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, presents robust experimental protocols for its determination, and offers insights into the expected solubility behavior of this compound. By synthesizing fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the realm of pharmaceutical sciences and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research and development. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its bioavailability, dictates the choice of reaction and purification solvents, and impacts the feasibility of formulation strategies. As a Senior Application Scientist, it is my experience that a thorough comprehension of a molecule's solubility profile can significantly accelerate development timelines and mitigate unforeseen challenges in process scale-up.

This compound is a versatile building block in medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. The presence of a trifluoromethyl group and a chlorine atom on the phenyl ring imparts unique electronic and steric properties, which in turn affect its reactivity and physical characteristics, including solubility. This guide will provide the necessary framework for researchers to confidently assess and leverage the solubility of this important synthetic intermediate.

Physicochemical Properties of this compound

A molecule's structure is the primary determinant of its physical properties. The key features of this compound that govern its solubility are:

-

Polarity: The boronic acid functional group (-B(OH)₂) is polar and capable of acting as a hydrogen bond donor and acceptor. The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, and the chlorine atom (-Cl) is also electronegative, contributing to the overall polarity of the molecule.

-

Hydrogen Bonding: The two hydroxyl groups on the boron atom are prime sites for hydrogen bonding, both with solvent molecules and with other molecules of the boronic acid itself.

-

Molecular Weight: The molecular weight of this compound is 224.37 g/mol .[1]

-

Melting Point: The melting point is reported to be in the range of 210 - 212 °C, indicating a stable crystal lattice that will require sufficient energy to disrupt.[2]

-

Dehydration: A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] Boroxines are generally less polar and, consequently, often less soluble than their corresponding boronic acids.[3] This equilibrium between the acid and its anhydride can complicate solubility measurements.[3]

The interplay of these factors determines how this compound interacts with different organic solvents.

Theoretical Framework for Solubility

The age-old chemical maxim "like dissolves like" serves as a fundamental principle in predicting solubility.[4][5] This rule is predicated on the idea that a solute will dissolve best in a solvent that has a similar polarity.[4][5]

The Role of Solvent Polarity

-

Polar Protic Solvents: These solvents (e.g., alcohols like methanol and ethanol) can engage in hydrogen bonding. Given the hydrogen bonding capabilities of the boronic acid group, this compound is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are polar but do not have hydrogen-donating capabilities. However, they can act as hydrogen bond acceptors. The high polarity of these solvents makes them good candidates for dissolving this compound. For instance, the similar compound 3,4,5-trifluorophenylboronic acid is soluble in highly polar organic solvents like N,N-dimethylformamide and alcohols.[6]

-

Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether lack significant polarity and are incapable of hydrogen bonding. Consequently, this compound is expected to have very low solubility in these solvents.[6]

Temperature Effects

For most solid solutes, solubility in a liquid solvent increases with temperature.[7] This is because the additional thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through experimental measurement. The following protocols are designed to provide a systematic approach to determining the solubility of this compound.

Qualitative Solubility Assessment

This rapid method provides a general overview of solubility in a range of solvents.

Protocol:

-

Place approximately 25 mg of this compound into a small test tube.[8]

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[8]

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.[4][9]

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: No discernible amount of the solid dissolves.

-

-

Repeat this procedure for a range of solvents with varying polarities.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Prepare a series of vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent.

-

Add an excess amount of this compound to each vial to create a saturated solution with visible undissolved solid.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the analytical range of your chosen quantification method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

-

Calculate the original solubility in the solvent (e.g., in mg/mL or mol/L).

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Expected Solubility Profile and Data Interpretation

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent and the boronic acid group. |

| Polar Aprotic | DMF, DMSO, THF | Moderate to High | Strong dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond acceptor. |

| Ethers | Diethyl ether, Dioxane | Low to Moderate | Ethers are good solvents for many boronic acids and their boroxines.[3] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | Moderate polarity but limited hydrogen bonding capability. |

| Aromatic | Toluene, Benzene | Very Low | Nonpolar nature of the solvent is incompatible with the polar boronic acid group. |

| Aliphatic | Hexane, Cyclohexane | Insoluble | Nonpolar solvent cannot overcome the crystal lattice energy of the polar solute. |

Data Interpretation Considerations:

-

Formation of Boroxines: In less polar or non-polar solvents, the equilibrium may shift towards the formation of the less soluble boroxine anhydride. This can lead to lower-than-expected solubility measurements for the boronic acid itself.

-

Complexation: Boronic acids are known to form complexes with diols, such as mannitol, which can significantly increase their aqueous solubility.[10] While less common in organic solvents, be aware of potential interactions if diol-containing additives are present.

Conclusion

This technical guide has provided a comprehensive overview of the principles and practices for determining the solubility of this compound in organic solvents. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocols outlined herein, researchers can generate reliable solubility data. This information is invaluable for the rational design of synthetic routes, the development of efficient purification methods, and the formulation of new chemical entities. A systematic approach to solubility assessment is a critical component of robust scientific research and will undoubtedly contribute to the successful application of this versatile chemical building block.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Fisher Scientific. (2011, August 17). SAFETY DATA SHEET: this compound.

- Various Authors. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Unknown Author. Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown Author.

- Miller, M. A.

- Khan Academy. Solubility of organic compounds.

- Guidechem. (2023, January 11). What are the applications and solubility of 3,4,5-Trifluorophenylboronic acid?

- Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

- Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- ChemicalBook. This compound.

Sources

- 1. This compound [chemicalbook.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. d-nb.info [d-nb.info]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. Page loading... [guidechem.com]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [kuscholarworks.ku.edu]

A Guide to the Spectroscopic Characterization of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid

Introduction: The Structural Significance of a Modern Reagent

3-Chloro-5-(trifluoromethyl)phenylboronic acid is a key building block in contemporary organic synthesis and medicinal chemistry. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the unique electronic properties conferred by its trifunctionalized aromatic ring. The boronic acid moiety serves as the reactive handle for palladium-catalyzed C-C bond formation. The substituents—a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a moderately withdrawing chloro (-Cl) group—modulate the reactivity of the boronic acid and influence the properties of the resulting biaryl products. For researchers in drug development, precise structural confirmation and purity assessment of this reagent are paramount to ensure the reliability and reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation.

Core Molecular Properties

A foundational understanding begins with the basic physicochemical properties of the molecule.

| Property | Value | Source(s) |

| CAS Number | 1160561-31-8 | [1][2] |

| Molecular Formula | C₇H₅BClF₃O₂ | [2][3] |

| Molecular Weight | 224.37 g/mol | [1][2][3] |

| Physical Form | Solid (typically off-white powder) | [4] |

| InChI Key | VRZOZHNVFRLIPB-UHFFFAOYSA-N | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR is the most powerful tool for the unambiguous structural elucidation of this compound. A comprehensive analysis requires probing four key nuclei: ¹⁹F, ¹H, ¹¹B, and ¹³C.

¹⁹F NMR Spectroscopy: The Primary Diagnostic Tool

Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative experiment. The fluorine nucleus (¹⁹F) has a spin of 1/2 and 100% natural abundance, resulting in high receptivity for NMR measurements.[6]

-

Expert Insight: The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for confirming the presence and substitution pattern of the -CF₃ group.[7] For a -CF₃ group attached to an aromatic ring, the chemical shift typically falls within a well-defined range.[6]

Expected Data:

-

Chemical Shift (δ): Approximately -63 ppm (relative to CFCl₃ at 0 ppm). This is characteristic of a benzotrifluoride moiety.[8][9]

-

Multiplicity: A singlet . The three fluorine atoms of the -CF₃ group are chemically equivalent and are typically too far removed to exhibit significant coupling to the aromatic protons (i.e., ⁴JHF or ⁵JHF coupling is often unresolved).

¹¹B NMR Spectroscopy: Probing the Boron Core

¹¹B NMR provides direct information about the chemical environment and coordination state of the boron atom, which is fundamental to the molecule's function. The ¹¹B nucleus is quadrupolar, but its signals are typically sharp enough for routine analysis, especially for the common sp² hybridized state.[10][11]

-

Expert Insight: The chemical shift in ¹¹B NMR is a reliable indicator of boron's hybridization state. A trigonal planar (sp²) boronic acid gives a signal in a distinct downfield region, while a tetrahedral (sp³) boronate, formed by coordination with a Lewis base (like a solvent or hydroxide), will appear significantly upfield.[12][13] This technique is invaluable for studying reaction equilibria, such as esterification or anhydride (boroxine) formation.[10][14]

Expected Data:

-

Chemical Shift (δ): Approximately 28-31 ppm (relative to BF₃·OEt₂ at 0 ppm). This chemical shift is characteristic of a neutral, tricoordinate (sp²) arylboronic acid.[12][15]

-

Linewidth: The signal is expected to be relatively broad due to the quadrupolar nature of the ¹¹B nucleus.

It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. Boroxines typically resonate at a slightly different chemical shift, and their presence can be detected by ¹¹B NMR.[14]

¹H NMR Spectroscopy: Mapping the Aromatic Framework

¹H NMR confirms the substitution pattern of the aromatic ring and identifies the exchangeable protons of the boronic acid group.

-

Expert Insight: The electronic effects of the substituents dictate the chemical shifts of the remaining aromatic protons. Both -Cl and -CF₃ are electron-withdrawing, which will deshield the aromatic protons, shifting them downfield. The B(OH)₂ group can be weakly donating or withdrawing. Due to the 1,3,5-substitution pattern, the three aromatic protons are not adjacent and will likely appear as sharp singlets or very narrowly split multiplets.

Expected Data:

-

Aromatic Protons (3H): Three distinct signals are expected in the range of 7.5 - 8.5 ppm .

-

H-2 and H-6 will be deshielded by the adjacent electron-withdrawing groups.

-

H-4 is situated between two electron-withdrawing groups and will also be shifted downfield.

-

-

Boronic Acid Protons (2H): A broad, exchangeable singlet for the two -OH protons. Its chemical shift is highly dependent on concentration, temperature, and solvent, but it typically appears between 4.5 - 8.0 ppm . This signal will disappear upon the addition of D₂O to the NMR sample.[16]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR provides a complete map of the carbon framework, with distinct signals for the trifluoromethyl carbon and the aromatic carbons.

-

Expert Insight: The most characteristic signal is from the trifluoromethyl carbon, which appears as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JCF). The carbon atom attached to the boron (C1) can sometimes be difficult to observe due to quadrupolar broadening from the adjacent ¹¹B nucleus.[16]

Expected Data:

-

Trifluoromethyl Carbon (-CF₃): A quartet with a chemical shift around 120-125 ppm and a large coupling constant of ¹JCF ≈ 272 Hz .[9][16]

-

Aromatic Carbons:

-

C-B (C1): May be broad or unobserved. Expected around 130-135 ppm .

-

C-Cl (C3): Expected around 135-140 ppm .

-

C-CF₃ (C5): Will appear as a quartet due to two-bond C-F coupling (²JCF). Expected around 130-134 ppm .

-

The remaining C-H carbons (C2, C4, C6) will appear in the aromatic region between 125-140 ppm .

-

Summary of Predicted NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹⁹F | ~ -63 | Singlet | - | -CF₃ |

| ¹¹B | ~ 28 - 31 | Broad Singlet | - | -B(OH)₂ |

| ¹H | ~ 7.5 - 8.5 | 3x Singlets / Narrow Multiplets | - | Ar-H |

| ~ 4.5 - 8.0 | Broad Singlet | - | B(OH)₂ | |

| ¹³C | ~ 120 - 125 | Quartet | ¹JCF ≈ 272 | -CF₃ |

| ~ 125 - 140 | Multiple signals | - | Aromatic Carbons |

Standardized Protocol for NMR Data Acquisition

Trustworthy data originates from a robust and well-documented experimental procedure.

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆, or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it helps to sharpen the B(OH)₂ proton signal.

-

Ensure the sample is fully dissolved. Gentle vortexing may be required.

-

-

Internal Standards:

-

¹H & ¹³C: Tetramethylsilane (TMS) is typically used as the internal standard (δ = 0.00 ppm). Modern spectrometers can reference the residual solvent peak.

-

¹⁹F: Trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0.00 ppm). An external standard is often used.

-

¹¹B: Boron trifluoride diethyl etherate (BF₃·OEt₂) is the standard external reference (δ = 0.00 ppm).[14]

-

-

Spectrometer Setup:

-

Acquire data on a spectrometer with a minimum field strength of 400 MHz for ¹H.

-

Ensure the probe is properly tuned to the respective frequencies for ¹H, ¹³C, ¹⁹F, and ¹¹B.

-

-

Data Acquisition:

-

Acquire standard 1D spectra for each nucleus.

-

Ensure a sufficient number of scans are averaged to achieve a good signal-to-noise ratio, particularly for ¹³C and ¹¹B.

-

For confirmation of assignments, 2D experiments such as HSQC (¹H-¹³C) and HMBC (¹H-¹³C) can be performed.

-

Workflow for NMR Analysis

Caption: Standardized workflow for the acquisition and analysis of multi-nuclear NMR data.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides valuable information about the functional groups present in the molecule.

-

Expert Insight: The most prominent feature in the IR spectrum of a boronic acid is the broad O-H stretching band. The strong electron-withdrawing nature of the -CF₃ group will result in intense C-F stretching absorptions. An ATR-IR spectrum of the isomeric 2-chloro-5-(trifluoromethyl)phenylboronic acid can serve as a useful comparison for band positions.[17][18]

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂) |

| ~1600, ~1470 | Medium | Aromatic C=C stretching |

| ~1350 | Strong | B-O stretching |

| 1300 - 1100 | Very Strong | C-F stretching (from -CF₃) |

| ~750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information that supports the proposed structure.

-

Expert Insight: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is likely to be observed as its protonated molecule [M+H]⁺ in positive mode or, more commonly for boronic acids, a deprotonated species or adduct in negative mode. The presence of chlorine will produce a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which is a definitive diagnostic feature.

Expected Mass Spectrometry Data (High Resolution):

| Ion | Calculated m/z (C₇H₅B³⁵ClF₃O₂) | Expected Isotopic Peak (m/z for ³⁷Cl) |

| [M]⁺ | 224.0023 | 226.0000 |

| [M-H]⁻ | 222.9867 | 224.9837 |

| [M+H]⁺ | 225.0096 | 227.0066 |

A Holistic Spectroscopic Signature

No single technique provides the complete picture. True structural verification comes from the synergistic interpretation of all spectroscopic data.

Caption: Interrelation of spectroscopic data for complete structural confirmation.

By combining these techniques, a researcher can confidently confirm the identity, structure, and purity of this compound, ensuring the integrity of subsequent synthetic applications.

References

-

Anslyn, E. V., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link][10][19]

-

Prosser, R. S., et al. (2014). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Available at: [Link][7]

-

Singh, M. S., et al. (2014). H NMR data of N-protected amino acid derivatives of phenylboronic acid. ResearchGate. Available at: [Link][20]

-

Camacho, S. A., et al. (2023). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link][12]

-

James, T. D., & Yilmaz, M. D. (2012). 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Available at: [Link][11]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link][8]

-

Widdifield, C. M., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Available at: [Link][15]

-

SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. SpectraBase. Available at: [Link][21]

-

Klapötke, T. M., et al. (2012). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry. Available at: [Link][22]

-

Islam, T. M. B., et al. (2002). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Analytical Sciences. Available at: [Link]

-

ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link][13]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link][6]

-

Supporting Information for an article. (n.d.). Available at: [Link][9]

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. Available at: [Link][16]

-

SpectraBase. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid - Optional[ATR-IR]. Available at: [Link][17]

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylboronic acid. Available at: [Link][18]

Sources

- 1. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. 3-CHLORO-5-(TRIFLUOROMETHYL)BENZENEBORONIC ACID | 1160561-31-8 [chemicalbook.com]

- 5. 3-Chloro-5-trifluoromethylphenylboronic acid AldrichCPR 1160561-31-8 [sigmaaldrich.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. rsc.org [rsc.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. pubs.acs.org [pubs.acs.org]

- 16. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dev.spectrabase.com [dev.spectrabase.com]

- 18. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. spectrabase.com [spectrabase.com]

- 22. rsc.org [rsc.org]

A Senior Scientist's Guide to the ¹H NMR Spectrum of 3-Chloro-5-(trifluoromethyl)phenylboronic Acid: From Theory to Practice

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-5-(trifluoromethyl)phenylboronic acid. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its spectroscopic signature is paramount for identity confirmation, purity assessment, and reaction monitoring.[1] This document moves beyond a simple data sheet, offering a deep dive into the theoretical prediction of the spectrum, a field-proven experimental protocol for its acquisition, and a guide to its interpretation, grounded in the fundamental principles of NMR spectroscopy.

Part 1: Theoretical Analysis and Spectral Prediction

The predictive power of NMR spectroscopy stems from the direct relationship between a molecule's electronic structure and the resulting spectral parameters. For this compound, the ¹H NMR spectrum is defined by the unique electronic environment of the three aromatic protons.

Molecular Structure and Substituent Effects

The compound is a 1,3,5-trisubstituted benzene derivative. All three substituents—boronic acid [-B(OH)₂], chloro [-Cl], and trifluoromethyl [-CF₃]—are electron-withdrawing groups (EWGs). This collective electron withdrawal has a profound impact on the aromatic ring:

-

Deshielding: The electron density of the benzene ring is significantly reduced. As a result, the aromatic protons are "deshielded" from the external magnetic field, causing their resonance signals to appear at a higher chemical shift (further downfield) compared to the benchmark signal of benzene's protons (~7.3 ppm).[2]

-

Proton Environments: Due to the substitution pattern, the three remaining aromatic protons (at positions 2, 4, and 6) are chemically non-equivalent and will produce distinct signals.

-

H-2: Positioned between the boronic acid and chloro groups.

-

H-4: Situated between the chloro and the strongly electron-withdrawing trifluoromethyl group.

-

H-6: Located between the trifluoromethyl and boronic acid groups.

-

The trifluoromethyl group, being one of the most powerful EWGs, will exert the strongest deshielding effect on its ortho protons, H-4 and H-6.[3][4] Therefore, we can predict the following relative order of chemical shifts: δ (H-4, H-6) > δ (H-2) .

Predicted Coupling Patterns and Multiplicity

In this 1,3,5-substitution pattern, the aromatic protons are separated by three bonds from their nearest proton neighbors. This arrangement gives rise to meta-coupling (⁴J).

-

Meta-Coupling (⁴J): This is a through-bond coupling over four bonds, which is typically much smaller than ortho-coupling (³J). The expected coupling constant (J) for meta-protons is in the range of 1-4 Hz.[5][6]

-

Predicted Multiplicity: Each aromatic proton (H-2, H-4, and H-6) has two other aromatic protons in a meta position. Consequently, each signal is expected to be split by two neighboring protons, theoretically resulting in a triplet (t) . However, because the meta-coupling constants are very small, these signals may also appear as broad singlets (br s) or finely split multiplets where the individual peaks are not well-resolved.

The Boronic Acid Moiety: A Practical Consideration

Arylboronic acids present a unique challenge in NMR analysis due to their tendency to undergo dehydration to form cyclic trimers known as boroxines.[7] This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex or broad, uninterpretable spectra in non-coordinating solvents like CDCl₃.[8]

Furthermore, the two protons of the B(OH)₂ group are acidic and undergo rapid chemical exchange with residual water or protic solvents. This typically results in a single, broad signal that may vary in chemical shift depending on concentration and temperature, or it may not be observed at all if a solvent like methanol-d₄ or D₂O is used.[8][9]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted spectral parameters for this compound, assuming acquisition in a suitable solvent like acetone-d₆ that minimizes boroxine formation.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4, H-6 | 8.0 - 8.4 | br s or t | ~1-3 | Strongly deshielded by ortho -CF₃ group. |

| H-2 | 7.8 - 8.1 | br s or t | ~1-3 | Deshielded by ortho -Cl and -B(OH)₂ groups. |

| B(OH)₂ | Variable (Broad) | s (broad) | N/A | Acidic, rapidly exchanging protons. Signal may be absent in protic solvents. |

Part 2: Experimental Protocol for Spectrum Acquisition

This section provides a robust, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum. The choices outlined below are designed to ensure spectral clarity and reproducibility, particularly by addressing the challenges associated with boronic acids.

Materials and Reagents

-

This compound (5-10 mg)

-

Deuterated acetone (acetone-d₆) or Deuterated methanol (methanol-d₄), ≥99.8% D

-

High-quality 5 mm NMR tubes

-

Tetramethylsilane (TMS) as an internal standard (optional)

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR analysis of the title compound.

Step-by-Step Methodology

-

Solvent Selection (The Critical Choice): Choose a coordinating deuterated solvent like acetone-d₆ or methanol-d₄. These solvents effectively break up the boroxine trimers through hydrogen bonding or ester formation, respectively, ensuring that the spectrum reflects the monomeric boronic acid.[8] This is the single most important step for obtaining a clean, interpretable spectrum.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. This concentration is optimal for routine ¹H NMR experiments on modern spectrometers.[10]

-

Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., acetone-d₆).

-